molecular formula C8H21N3 B1585392 N,N-Diethyldiethylenetriamine CAS No. 24426-16-2

N,N-Diethyldiethylenetriamine

Cat. No.: B1585392
CAS No.: 24426-16-2
M. Wt: 159.27 g/mol
InChI Key: CEFDTSBDWYXVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyldiethylenetriamine (CAS 24426-16-2) is an organic compound with the molecular formula C8H21N3 and an average molecular weight of 159.27 g/mol . This polyamine is a colorless to light yellow liquid with a density of approximately 0.865 g/mL at 25 °C and a boiling point in the range of 225-230 °C . As a member of the polyamine family, its structure features multiple amine groups, which allows it to function as a versatile intermediate in organic synthesis and materials science . Its key research value lies in its potential application as a building block for more complex molecules, a ligand in coordination chemistry, and a curing agent for epoxy resins . The compound is classified as corrosive and requires careful handling. It causes severe skin burns and eye damage . Researchers should wear appropriate personal protective equipment, including gloves, eye protection, and protective clothing . This product is intended for laboratory and research purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-[2-(diethylamino)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-3-11(4-2)8-7-10-6-5-9/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDTSBDWYXVHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066986
Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24426-16-2
Record name N,N-Diethyldiethylenetriamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24426-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N'-(2-Diethylaminoethyl)ethane-1,2-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024426162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diethyldiethylenetriamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Ethanediamine, N2-(2-aminoethyl)-N1,N1-diethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Ethanediamine, N'-(2-aminoethyl)-N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N'-(2-aminoethyl)-N,N-diethylethylenediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N'-(2-DIETHYLAMINOETHYL)ETHANE-1,2-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQH8FFX4KO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of N,n Diethyldiethylenetriamine

Synthetic Pathways for the N,N-Diethyldiethylenetriamine Base Compound

One potential and widely applicable method is reductive amination . This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com To synthesize this compound, a plausible route would involve the reaction of N-(2-aminoethyl)acetamide with acetaldehyde (B116499) under reductive conditions. The acetamide (B32628) group serves to protect the primary amine, directing the reaction to the secondary amine. Subsequent hydrolysis of the amide would yield the final product. A common reducing agent for this type of reaction is sodium cyanoborohydride (NaBH3CN), which is effective at reducing imines in the presence of carbonyls. libretexts.org

Another viable synthetic strategy is the alkylation of a suitable precursor amine . For instance, the direct alkylation of diethylenetriamine (B155796) (DETA) with two equivalents of an ethyl halide, such as ethyl bromide, could theoretically yield the desired product. wikipedia.org However, controlling the degree of alkylation in such reactions can be challenging and often leads to a mixture of products, including mono-, di-, tri-, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reaction conditions such as temperature, solvent, and the molar ratio of reactants would need to be carefully optimized to favor the formation of this compound. google.com

A third potential pathway could involve the reaction of N,N-diethylethylenediamine with a protected 2-chloroethylamine (B1212225), followed by deprotection. This stepwise approach could offer better control over the final product compared to the direct alkylation of DETA. The reaction of diethylamine (B46881) with 2-chloroethylamine hydrochloride is a known method for producing N,N-diethylethylenediamine. google.comgoogle.com

Synthetic Pathway Key Reactants General Conditions Potential Advantages Potential Challenges
Reductive AminationN-(2-aminoethyl)acetamide, AcetaldehydeReducing agent (e.g., NaBH3CN), controlled pHHigh selectivity, milder conditionsRequires protection/deprotection steps
Direct AlkylationDiethylenetriamine (DETA), Ethyl HalideBase, controlled temperaturePotentially fewer stepsLack of selectivity, product mixtures
Stepwise AlkylationN,N-diethylethylenediamine, Protected 2-chloroethylamineCoupling agent, deprotection stepHigher selectivity and controlMore synthetic steps, potentially lower overall yield

Derivatization Strategies: Focus on Diazeniumdiolate Formation

A significant area of interest in the chemistry of polyamines is their reaction with nitric oxide (NO) to form diazeniumdiolates, also known as NONOates. These compounds are valuable as they can spontaneously release nitric oxide under physiological conditions.

The synthesis of diazeniumdiolates involves the reaction of a primary or secondary amine with nitric oxide gas, typically under basic conditions. researchgate.net For this compound, this would result in the formation of DEDETA/NO. The reaction is generally carried out by bubbling nitric oxide gas through a solution of the amine in an organic solvent in the presence of a base.

The formation of diazeniumdiolates is influenced by several factors, including the pressure of nitric oxide, the reaction temperature, the nature of the solvent, and the base used. smolecule.com The mechanism of nitric oxide incorporation is believed to involve the nucleophilic attack of the amine on the nitric oxide molecule. The presence of a base is crucial to deprotonate the resulting intermediate, leading to the stable diazeniumdiolate anion. nih.gov The reaction of nitric oxide with enolates to form diazeniumdiolates has also been studied, providing insight into the reactivity of NO. nih.gov

Reaction Parameter Typical Conditions Influence on Reaction
Nitric Oxide Pressure1-10 atmHigher pressure generally increases the rate of reaction.
Temperature-80°C to room temperatureLower temperatures can improve selectivity.
SolventEthers, acetonitrile, DMFThe polarity and coordinating ability of the solvent can affect the reaction rate and product stability.
BaseSodium methoxide, organolithium reagentsThe strength and nature of the base are critical for the deprotonation step.

Complexation Reactions in Coordination Chemistry

Polyamines like this compound are excellent ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. They can form stable complexes with a wide range of metal ions.

The synthesis of metal complexes with this compound would typically involve the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent is important to dissolve both the metal salt and the ligand. The reaction conditions, such as temperature and pH, can influence the coordination geometry and the final structure of the complex. For example, the synthesis of nickel(II) and zinc(II) complexes with a diethylenetriamine derivative has been reported to occur under reflux conditions. nih.gov

This compound can act as a tridentate or potentially a tetradentate ligand, depending on the steric and electronic requirements of the metal center and the reaction conditions. core.ac.uk The two terminal primary amine groups and the central secondary amine can all coordinate to a metal ion. The ethyl groups on one of the terminal nitrogens will introduce steric bulk, which can influence the coordination geometry and the stability of the resulting complex. The ability of similar ligands, such as diethylenetriamine-N,N,N′,N″,N″-pentaacetic acid, to form stable complexes with lanthanide metals highlights the versatility of such molecules in coordination chemistry. researchgate.net The formation of stable complexes is also a key feature of hexadentate ligands like EDTA. purdue.eduwikipedia.orgchemguide.co.uklibretexts.org

Metal Ion Potential Coordination Number Common Geometries Factors Influencing Coordination
Transition Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)4, 5, 6Square planar, square pyramidal, octahedralMetal ion size, ligand-field stabilization energy, counter-ion
Lanthanide Metals (e.g., Gd³⁺, Eu³⁺)8, 9Capped trigonal prismatic, square antiprismaticLarge ionic radii, preference for oxygen and nitrogen donors

Advanced Applications and Performance Evaluation of N,n Diethyldiethylenetriamine Derivatives

Nitric Oxide (NO) Releasing Systems in Biomedical Applications

The development of materials capable of controlled nitric oxide (NO) release is a significant area of biomedical research, particularly for applications involving the cardiovascular system. NO is a critical signaling molecule that inhibits platelet adhesion and neointimal hyperplasia, processes central to thrombosis and restenosis. chemsrc.com Diazeniumdiolates, also known as NONOates, are a prominent class of NO donors that release NO spontaneously under physiological conditions. plos.orgnwhitegroup.com The DEDETA derivative, diazeniumdiolated N,N-diethyldiethylenetriamine (DEDETA/NO), has been synthesized as a lipophilic NO donor, enhancing its miscibility with polymeric carriers for biomedical applications. acs.org

Integration of DEDETA/NO into Biodegradable Polymeric Matrices

A key strategy for localized and sustained NO delivery involves embedding NO donors into biodegradable polymer matrices. iucr.org The DEDETA/NO derivative has been successfully integrated into photo-curable, biodegradable poly(diol citrate) elastomers. acs.org Unlike its structural analog, diethylenetriamine (B155796)/NO (DETA/NO), which is a powder insoluble in the ethanol (B145695) used for polymer processing, the ethyl groups on DEDETA/NO increase its solubility in organic solvents. acs.org This allows it to be dissolved in ethanol and form a clear, miscible solution with poly(diol citrate) macromonomers, which can then be photo-polymerized to form an elastomeric network. acs.org

This process allows for the DEDETA/NO to be embedded within the polymer matrix, creating materials such as cMA-POC/NO and cMA-PDDC/NO without observable phase-separation. acs.org Research has shown, however, that the inclusion of the DEDETA/NO donor can influence the physical properties of the resulting polymer. Specifically, the incorporation of DEDETA/NO was found to reduce the cross-link density of the poly(diol citrate) materials. acs.org

Table 1: Effect of DEDETA/NO Integration on Polymer Cross-link Density This table displays the change in cross-link density of two different poly(diol citrate) elastomers upon the incorporation of DEDETA/NO at a 1.1 wt% feed ratio.

Polymer Material Cross-link Density (mol/m³)
cMA-POC/NO1.1 36.9
cMA-PDDC/NO1.1 11.0

Data sourced from research on photo-crosslinked biodegradable elastomers. acs.org

Characterization of NO Release Kinetics Under Physiological Conditions

The primary advantage of incorporating DEDETA/NO into a polymeric matrix is the ability to modulate its release profile. Under physiological conditions (pH 7.4 and 37°C), diazeniumdiolates typically undergo proton-initiated decomposition to release NO. nwhitegroup.comaip.org When DEDETA/NO is distributed within a hydrophobic polymer matrix, the donor is shielded from water, which significantly delays the release of NO. acs.org

Studies have demonstrated that this integration leads to a sustained release of NO for at least one week. acs.org The release kinetics can be further tuned by altering the polymer composition and the concentration of the NO donor. For instance, the more hydrophobic cMA-PDDC/NO polymer exhibited a more extended NO release compared to cMA-POC/NO. acs.org Furthermore, increasing the concentration of DEDETA/NO within the polymer matrix from 1.1 wt% to 1.8 wt% resulted in an increased NO release rate and flux. acs.org This tunable release is critical for therapeutic applications where a specific, controlled dosage of NO is required over a prolonged period. beilstein-journals.org

Biocompatibility and In Vitro Degradation Profiles of DEDETA-Modified Materials

For any material to be used in biomedical applications, it must be both biocompatible and, for many applications, biodegradable. researchgate.net Poly(diol citrate)s are a class of biodegradable and biocompatible polyesters that degrade via hydrolysis of their ester bonds. The in vitro degradation of these DEDETA-modified materials has been confirmed by measuring mass loss over time when incubated in a phosphate-buffered saline (PBS) solution at body temperature (37°C). acs.org

The biocompatibility of these materials has been assessed through cell culture studies using human umbilical vein endothelial cells (HUVECs) and human aortic smooth muscle cells (HASMCs). acs.org The base poly(diol citrate) elastomers are considered cell-compatible. acs.org Significantly, the NO released from the DEDETA-modified polymers was shown to have a bioactive effect, enhancing the proliferation of endothelial cells while inhibiting the proliferation of smooth muscle cells. acs.org This differential effect is highly desirable for vascular implants like stents, as it promotes the formation of a healthy endothelial layer and prevents the smooth muscle cell overgrowth that leads to restenosis. chemsrc.com

Table 2: In Vitro Degradation of Poly(diol citrate) Elastomers This table shows the percentage of mass loss for two types of poly(diol citrate) networks after four weeks of incubation in PBS (pH 7.4, 37°C), demonstrating their biodegradability.

Polymer Type Diol Used Mass Loss after 4 weeks (%)
Poly(diol citrate) with 10% MDEA N-methyldiethanolamine 72
Poly(diol citrate) with 5% MDEA N-methyldiethanolamine 48

Data adapted from studies on citrate-based biomaterials. Note: MDEA is N-methyldiethanolamine, a nitrogen-containing diol used to modify degradation rates.

Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the study of chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The ability of molecules to self-assemble into larger, ordered structures is a cornerstone of this field, with hydrogen bonding being one of the most important interactions for directing these processes. nwhitegroup.com Diethylenetriamine and its derivatives have emerged as versatile building blocks in the engineering of such complex architectures.

Engineering Hydrogen-Bonded Supramolecular Interactions

The amine groups present in the diethylenetriamine backbone are excellent hydrogen bond donors, making them ideal for constructing self-assembling systems. Research has shown that diethylenetriamine can self-assemble with oleic acid under alkaline conditions to form an elongated, entangled supramolecular network. plos.org In this system, hydrogen bonding between the deprotonated oleic acid and the neutral diethylenetriamine molecule drives the formation of long, wormlike structures, resulting in a viscous gel. plos.org

Furthermore, modifying the diethylenetriamine backbone can create more complex and tailored hydrogen-bonding motifs.

Triurea Derivatives: Triurea derivatives of N,N''-disubstituted diethylenetriamine have been shown to adopt stable, intramolecularly hydrogen-bonded conformations in both solution and the solid state. acs.org

Carboxymethyl Derivatives: Penta(carboxymethyl)diethylenetriamine, a functionalized derivative, forms extensive two-dimensional supramolecular networks through a combination of O-H···O and C-H···O hydrogen bonds.

These examples demonstrate that the diethylenetriamine scaffold provides a robust platform for engineering specific and directional hydrogen-bonded interactions, which are fundamental to the bottom-up construction of functional supramolecular materials.

Structural Characterization of DEDETA-Based Supramolecular Frameworks

The characterization of supramolecular frameworks is essential to understanding their structure and function. A variety of analytical techniques are employed to elucidate the nature of these non-covalently assembled structures.

For the self-assembled system of diethylenetriamine and oleic acid, the resulting supramolecular structure is characterized as a dynamic binary complex that forms a viscous gel, with its properties being highly responsive to pH and salinity. plos.org For more ordered, crystalline frameworks, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of the molecules. This technique was used to confirm the intramolecularly hydrogen-bonded conformations of diethylenetriamine triurea derivatives. acs.org

In addition to diffraction methods, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for studying hydrogen bonding in solution and in the solid state. acs.org Computational methods are also increasingly used to complement experimental data. Hirshfeld surface analysis and the Noncovalent Interaction (NCI) plot index, for example, can be used to quantify and visualize the various intermolecular interactions that stabilize the crystal packing of frameworks derived from diethylenetriamine derivatives.

Table 3: Characterization Methods for Diethylenetriamine-Based Supramolecular Structures This table summarizes the types of structures formed by diethylenetriamine derivatives and the analytical methods used for their characterization.

Derivative/System Supramolecular Structure Characterization Techniques Reference
Diethylenetriamine + Oleic Acid Elongated entangled network (gel) Rheology, Viscometry plos.org
Triurea derivative of diethylenetriamine Intramolecularly H-bonded conformers IR Spectroscopy, ¹H NMR, X-ray Crystallography acs.org
Penta(carboxymethyl)diethylenetriamine 2D Supramolecular Network Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, NCI Plot

Influence of Triamine Ligand Geometry on Supramolecular Packing

Research into cobalt(III) complexes incorporating the this compound ligand provides significant insight into these structure-packing relationships. In the synthesis of complexes involving DED, specific isomeric forms are preferentially isolated, a direct consequence of the ligand's geometry. For instance, the reaction of a cobalt precursor with DED hydrochloride in methanol (B129727) yields a single product, mer-[Co(DED)(acac)(NO₂)]ClO₄. rsc.org The "mer" or meridional geometry describes how the three nitrogen atoms of the tridentate DED ligand arrange themselves in the metal's octahedral coordination sphere, occupying one half of the octahedron, with the central secondary amine being trans to a nitro group.

The steric bulk of the two ethyl groups on the terminal nitrogen atom of the DED ligand introduces significant intramolecular strain. This strain is evidenced by X-ray crystal structure analysis of related complexes, which reveals an elongated bond between the cobalt center and the tertiary nitrogen atom of the ligand. rsc.org This geometric distortion is a direct result of steric hindrance and is a key feature that influences how the complex presents itself for supramolecular assembly.

Interactive Table 1: Selected Geometric Parameters for a Cobalt(III) Complex of this compound This table details the coordination environment and specific structural features observed in a cobalt complex, highlighting the influence of the ligand's geometry.

FeatureDescriptionCompound ExampleFindingCitation
Coordination Mode Manner in which the DED ligand binds to the metal center.mer-[Co(DED)(acac)(NO₂)]ClO₄The DED ligand acts as a tridentate chelator, binding through all three of its nitrogen atoms. rsc.org
Isomerism The specific spatial arrangement of the ligands around the central cobalt atom.mer-[Co(DED)(acac)(NO₂)]ClO₄The complex is isolated exclusively as the meridional (mer) isomer. rsc.org
Steric Influence Effect of the ligand's ethyl groups on the coordination sphere.mer-[Co(DCD)(acac)(NO₂)]ClO₄*A long cobalt–tertiary nitrogen bond distance is observed, indicating significant steric strain. rsc.org
Supramolecular Interaction Primary non-covalent force guiding crystal packing.mer-[Co(DED)(acac)(NO₂)]ClO₄Hydrogen bonding between the secondary amine of the DED ligand and the perchlorate (B79767) anion is a key packing driver. rsc.org

Note: Data for the sterically similar derivative N,N-bis(2-chloroethyl)diethylenetriamine (DCD) is used as a direct analogue to illustrate the steric effect, as detailed in the cited research. rsc.org

Interactive Table 2: Factors Influencing Supramolecular Packing in this compound Complexes This table summarizes the key geometric factors of the triamine ligand and their direct consequences on the formation of the supramolecular structure.

Influencing FactorGeometric ConsequenceImpact on Supramolecular Packing
Ligand Chelation Tridentate coordination creates a stable, rigid complex with a defined shape.The specific, non-spherical shape of the complex cation influences how it can stack and arrange in a crystal lattice.
Isomeric Form Preferential formation of the mer isomer dictates the relative positions of other ligands (e.g., acac, NO₂).Determines the overall symmetry and surface topology of the complex, controlling the directionality of intermolecular interactions.
Steric Hindrance Elongation of the bond to the tertiary nitrogen atom distorts the octahedral geometry.This distortion can prevent dense packing and create specific voids or channels within the crystal structure.
Hydrogen Bond Donors The presence of a secondary N-H group on the ligand backbone.Provides a specific site for strong, directional hydrogen bonding with counter-anions, forming chains or networks that define the crystal architecture.

Spectroscopic and Structural Characterization Techniques for N,n Diethyldiethylenetriamine Compounds

X-ray Crystallography for Ligand and Complex Structure Determination

Research has successfully characterized a variety of metal complexes involving this ligand. For instance, the crystal structure of the red isomer of bis(N,N-diethylethylenediamine)copper(II) dinitrate, [Cu(deen)₂][NO₃]₂, was determined using X-ray diffraction. rsc.org The analysis revealed a monoclinic crystal system with the space group P2₁/n. rsc.org The copper center is in a rhombic coplanar CuN₄ chromophore, with distinct Cu-N bond distances for the tertiary (2.081 Å) and primary (2.011 Å) nitrogen atoms. rsc.org Similarly, the thermochromic complex bis(N,N-diethylethylenediamine)nickel(II) perchlorate (B79767), Ni(dieten)₂₂, was found to have a triclinic lattice with the space group P1̄. researchgate.net In this square-planar complex, the Ni-N bond to the dialkylated nitrogen is significantly longer (1.9666 Å) than the bond to the unsubstituted nitrogen (1.9202 Å), a distortion attributed to the steric requirements of the N-substituted groups. researchgate.net

The ligand's versatility is further demonstrated in a di-μ-azido-bis[{azido(N,N-diethylethylenediamine)}copper(II)] complex. unesp.br Its structure consists of a centrosymmetric Cu₂N₂ core where the nitrogen atoms are from end-on azido (B1232118) bridges. unesp.br Each copper atom is coordinated to five nitrogen atoms in a slightly distorted trigonal bipyramidal geometry, resulting in a short Cu-Cu distance of 3.37 Å. unesp.br

Structural changes in response to external stimuli, such as temperature and humidity, have also been investigated. Studies on Ni(II) complexes with N,N-diethylethylenediamine have shown transitions between hydrated and anhydrous forms, which were characterized using powder X-ray diffraction (XRD). mdpi.com For example, the hydrated chloride complex, [Ni(Et₂en)₂(H₂O)₂]Cl₂, transforms into an anhydrous form upon heating, with chloride ions coordinating to the Ni(II) center in place of water molecules. mdpi.com

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
[Cu(deen)₂][NO₃]₂MonoclinicP2₁/nCentrosymmetric, rhombic coplanar CuN₄ chromophore. Cu-N(tertiary) = 2.081 Å, Cu-N(primary) = 2.011 Å. rsc.org
Ni(dieten)₂₂TriclinicP1̄Square-planar NiN₄ coordination. Ni-N(dialkylated) = 1.9666 Å, Ni-N(unsubstituted) = 1.9202 Å. researchgate.net
[{Cu(N₃)₂(diEten)}₂]TriclinicP1Centrosymmetric Cu₂N₂ unit with azido bridges. Trigonal bipyramidal geometry around Cu. Cu...Cu distance = 3.37 Å. unesp.br
[Ni(Et₂en)₂(H₂O)₂]Cl₂MonoclinicP2(1)/nOctahedral coordination with water molecules in axial positions. researchgate.netmdpi.com
trans-Cu(Et₂NCH₂CH₂NH₂)₂·H₂O₂--Distorted square pyramidal geometry around the copper(II) ion with a water molecule coordinated. najah.edu

Advanced Spectroscopic Methods for Confirming Chemical Modifications

Advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for confirming the identity of N,N-Diethyldiethylenetriamine and its derivatives and for verifying chemical modifications. dcu.ie

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation in solution. dcu.iersc.org In the ¹H NMR spectrum of a modified poly(vinyl alcohol) with N,N-Diethylethylenediamine (referred to as PVA-C2-NEt), characteristic signals confirm the successful attachment of the ligand. rsc.org The spectrum shows resonances at 3.62-4.12 ppm for the polymer backbone, 3.23 ppm and 2.59 ppm for the methylene (B1212753) protons of the ethylenediamine (B42938) moiety (-NH-CH₂-CH₂-N(CH₂CH₃)₂), and 1.04 ppm for the methyl protons of the diethyl groups. rsc.org These distinct chemical shifts allow for unambiguous confirmation of the compound's structure.

Infrared (IR) Spectroscopy FTIR spectroscopy provides valuable information about the functional groups present in a molecule. acs.org In metal complexes of this compound, IR spectra can confirm the coordination of the ligand to the metal center. For example, the IR spectra of [Pd(DEEN)Cl₂] and [Pt(DEEN)Cl₂] show strong NH absorption bands in the range of 3113–3239 cm⁻¹. nih.gov The coordination is further evidenced by the appearance of bands corresponding to the metal-nitrogen (Pd-N) bond, which was detected at 439 cm⁻¹ in the palladium complex. nih.gov In studies of dioxouranium(VI) complexes with dithiocarbamate (B8719985) ligands derived from N,N-diethylethylenediamine, the disappearance of the ν(S-H) vibration and shifts in the ν(C-N) and νasy(CSS) modes confirm that coordination occurs through the sulfur atoms. cmu.ac.th

Spectroscopic TechniqueMoiety/BondCharacteristic Signal/FrequencyCompound/Complex TypeReference
¹H NMR-NH-CH₂-CH₂-N(CH₂CH₃)₂ (in PVA derivative)3.23 ppm, 2.59 ppm (ethylene); 1.04 ppm (methyl)Polymer-grafted N,N-Diethylethylenediamine rsc.org
IR SpectroscopyN-H stretch3113–3239 cm⁻¹[Pd(DEEN)Cl₂], [Pt(DEEN)Cl₂] nih.gov
IR SpectroscopyPd-N stretch439 cm⁻¹[Pd(DEEN)Cl₂] nih.gov
IR Spectroscopyν(C-N)Shift to higher region (1320-1458 cm⁻¹) upon complexationDioxouranium(VI) dithiocarbamate complexes cmu.ac.th
IR Spectroscopyνasy(CSS)Strong band around 980-1040 cm⁻¹, does not split upon bidentate coordinationDithiocarbamate ligands and their metal complexes cmu.ac.th

Computational Approaches for Elucidating Reaction Mechanisms and Molecular Conformations

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the electronic structure, conformational preferences, and reaction pathways of this compound compounds. These theoretical calculations complement experimental findings and help elucidate properties that are difficult to observe directly.

Molecular Conformation Studies Theoretical studies have been employed to determine the stable conformations of related diamine cations. Using methods such as Hartree-Fock (HF), Møller-Plesset (MP2), and DFT, three stable conformers—trans-trans, gauche-gauche, and gauche-trans—were calculated for the N-diethylendiamine dication. nih.gov By comparing computed structural parameters with X-ray diffraction data, it was demonstrated that the gauche-gauche conformation is the most probable at room temperature. nih.gov Such computational analyses are critical for understanding the ligand's flexibility and how its conformation influences the structure and reactivity of its metal complexes.

Elucidation of Reaction Mechanisms DFT calculations are instrumental in mapping out the mechanisms of chemical reactions. For instance, the mechanism for the selective o-hydroxylation of aromatic aldehydes using a copper complex of a ligand derived from N,N-diethylethylenediamine was studied with DFT. uni-frankfurt.de Similarly, the mechanism of a ruthenium-catalyzed multicomponent C-H coupling reaction involving phenols, aldehydes, and enamines was investigated through a combination of experiments and DFT calculations. marquette.edu The computed energy profile for the coupling of 3,5-dimethoxyphenol (B141022) with benzaldehyde (B42025) showed that the reaction proceeds via the concerted proton transfer from the phenol (B47542) and C-C bond formation. marquette.edu

Correlation with Spectroscopic and Structural Data Computational methods are frequently used to support and interpret experimental data. In a study of a one-dimensional copper(II) coordination polymer, DFT calculations using the B3LYP/6–31+G(d,p) basis set were performed to optimize the geometry and calculate vibrational frequencies. researchgate.net A strong linear correlation (R² ≈ 0.97) was found between the experimental X-ray data and the theoretically predicted structural parameters. researchgate.net In another study on a di-μ-azido copper(II) complex, the Simple Overlap Model (SOM) was used to describe the ligand field effects. The calculated ligand field parameters indicated a very strong field, and the model successfully reproduced the energy of the experimental d-d absorption band. scielo.br This synergy between theory and experiment is essential for a comprehensive understanding of the electronic structure of these complexes. researchgate.networldscientific.com

Study FocusComputational Method(s)Key FindingsReference
Conformational StabilityHF, MP2, DFT (B3LYP)Calculated three stable conformers (trans-trans, gauche-gauche, gauche-trans); gauche-gauche is most probable at room temp. nih.gov
Reaction MechanismDFTElucidated the mechanism of a Ru-catalyzed C-H coupling reaction, showing a concerted proton transfer and C-C bond formation. marquette.edu
Correlation with Experimental DataDFT (B3LYP/6–31+G(d,p))Excellent agreement (R² ≈ 0.97) between calculated and experimental (X-ray) structural parameters for a Cu(II) polymer. researchgate.net
Electronic StructureSimple Overlap Model (SOM)Reproduced the d-d transition energy for a di-μ-azido Cu(II) complex, indicating a very strong ligand field. scielo.br
Photo-induced IsomerizationDFTInvestigated the planar-tetrahedral geometry change in a photochromic [Cu(dieten)₂]²⁺ complex. researchgate.networldscientific.com

Q & A

Q. What are the recommended synthetic routes for producing high-purity N,N-Diethyldiethylenetriamine (DEDET)?

DEDET is typically synthesized via reductive amination of diethylenetriamine (DET) with acetaldehyde or ethyl iodide under controlled conditions. Key steps include:

  • Stepwise alkylation : Sequential ethyl group addition to DET using ethylating agents (e.g., ethyl bromide) in ethanol/water mixtures at 60–80°C .
  • Catalytic hydrogenation : Reduction of intermediates (e.g., Schiff bases) using palladium or Raney nickel catalysts to minimize byproducts .
  • Purification : Vacuum distillation (boiling point: ~230–240°C) or column chromatography (silica gel, methanol/chloroform eluent) to achieve ≥98% purity .

Q. How can researchers characterize the structural integrity and purity of DEDET?

Critical analytical methods include:

  • NMR spectroscopy : Confirm ethyl group integration (¹H NMR: δ 1.0–1.2 ppm for –CH2CH3; ².5–3.0 ppm for –N–CH2–) and amine proton environments .
  • Mass spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z = 174.3 for [M+H]⁺) and detect impurities .
  • Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (C: 55.1%, N: 24.1%) .

Q. What are the primary applications of DEDET in foundational drug delivery research?

DEDET serves as:

  • Polymer crosslinker : Enhances stability of pH-responsive micelles or hydrogels for controlled drug release .
  • Ligand for metal coordination : Facilitates nanoparticle synthesis (e.g., gold or iron oxide) with improved colloidal stability .
  • Gene delivery adjuvant : Modifies cationic polymers (e.g., polyethyleneimine) to reduce cytotoxicity while maintaining transfection efficiency .

Advanced Research Questions

Q. How does DEDET influence the pharmacokinetics of liposomal doxorubicin formulations?

DEDET-functionalized liposomes exhibit:

  • Extended circulation time : Ethyl groups reduce opsonization by serum proteins, delaying macrophage clearance .
  • pH-dependent release : Amine protonation in acidic tumor environments enhances drug payload release (e.g., 80% release at pH 5.0 vs. 20% at pH 7.4) .
  • Contradictions in efficacy : Some studies report reduced tumor penetration due to excessive steric hindrance. Resolution requires optimizing ethyl group density via controlled synthesis .

Q. What methodologies resolve contradictory data on DEDET’s role in macrophage polarization?

Conflicting reports on DEDET’s immunomodulatory effects (pro-inflammatory vs. anti-inflammatory) necessitate:

  • Dose-response assays : Test DEDET concentrations (0.1–10 µM) on RAW 264.7 macrophages using TNF-α/IL-10 ELISA .
  • Single-cell RNA sequencing : Identify heterogeneity in macrophage subsets exposed to DEDET-modified nanoparticles .
  • In vivo validation : Compare tumor-associated macrophage (TAM) profiles in syngeneic mouse models .

Q. How can researchers optimize DEDET-based catalysts for asymmetric organic reactions?

DEDET’s tertiary amines act as ligands in chiral catalysis. Optimization strategies include:

  • Steric/electronic tuning : Introduce substituents (e.g., methyl vs. ethyl) to modulate enantioselectivity in aldol reactions .
  • Kinetic studies : Monitor reaction rates via UV-Vis or HPLC to identify rate-limiting steps .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) to predict transition-state geometries and ligand-metal interactions .

Methodological Considerations

3.1 Addressing CAS Registry Discrepancies
Multiple CAS numbers (123-10-4, 24426-16-2) are cited for DEDET. Researchers should:

  • Cross-reference with SciFinder or PubChem to confirm 123-10-4 as the valid identifier .
  • Verify supplier documentation (e.g., Sigma-Aldrich, Thermo Scientific) for batch-specific certifications .

Q. Safety and Handling Protocols

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid amine vapor inhalation (TLV: 2 ppm) .
  • Spill management : Neutralize spills with 5% acetic acid before water rinsing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyldiethylenetriamine
Reactant of Route 2
Reactant of Route 2
N,N-Diethyldiethylenetriamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.